molecular formula C19H25NO3S B15107037 [(3-Methyl-4-pentyloxyphenyl)sulfonyl]benzylamine

[(3-Methyl-4-pentyloxyphenyl)sulfonyl]benzylamine

Cat. No.: B15107037
M. Wt: 347.5 g/mol
InChI Key: VZYSNIHOCRYOPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(3-Methyl-4-pentyloxyphenyl)sulfonyl]benzylamine is an organic compound that features a benzylamine moiety attached to a sulfonyl group, which is further substituted with a 3-methyl-4-pentyloxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3-Methyl-4-pentyloxyphenyl)sulfonyl]benzylamine typically involves multi-step organic reactions. One common method starts with the sulfonylation of benzylamine using a sulfonyl chloride derivative. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The resulting sulfonamide is then subjected to further substitution reactions to introduce the 3-methyl-4-pentyloxyphenyl group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

[(3-Methyl-4-pentyloxyphenyl)sulfonyl]benzylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzylamine moiety, using reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

[(3-Methyl-4-pentyloxyphenyl)sulfonyl]benzylamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of [(3-Methyl-4-pentyloxyphenyl)sulfonyl]benzylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of their activity. The benzylamine moiety can also interact with various biological pathways, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • [(4-Methylphenyl)sulfonyl]benzylamine
  • [(3-Methyl-4-ethoxyphenyl)sulfonyl]benzylamine
  • [(3-Methyl-4-propyloxyphenyl)sulfonyl]benzylamine

Uniqueness

[(3-Methyl-4-pentyloxyphenyl)sulfonyl]benzylamine is unique due to the presence of the pentyloxy group, which can influence its lipophilicity and interaction with biological membranes. This structural feature may enhance its bioavailability and efficacy in therapeutic applications compared to similar compounds.

Properties

Molecular Formula

C19H25NO3S

Molecular Weight

347.5 g/mol

IUPAC Name

N-benzyl-3-methyl-4-pentoxybenzenesulfonamide

InChI

InChI=1S/C19H25NO3S/c1-3-4-8-13-23-19-12-11-18(14-16(19)2)24(21,22)20-15-17-9-6-5-7-10-17/h5-7,9-12,14,20H,3-4,8,13,15H2,1-2H3

InChI Key

VZYSNIHOCRYOPR-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.